BBS 4 Demonstrates Superior Potency Compared to Reference Inhibitor 1400W in a Cellular Assay
BBS 4 exhibits superior potency compared to the widely used reference iNOS inhibitor 1400W in a cellular assay measuring inhibition of nitric oxide (NO) production. This direct comparison highlights the quantitative advantage of BBS 4 in a relevant biological context [1].
| Evidence Dimension | Inhibition of cellular NO production |
|---|---|
| Target Compound Data | 0.005 ± 0.002 µM (IC50) |
| Comparator Or Baseline | 1400W: 3.9 ± 2.2 µM (IC50) |
| Quantified Difference | 780-fold lower IC50 |
| Conditions | Cell-based assay measuring NO production; specific cell line and conditions detailed in Symons et al., 2009. |
Why This Matters
This 780-fold difference in cellular potency directly translates to requiring significantly less compound for equivalent target engagement, reducing potential off-target effects and experimental cost.
- [1] Symons, K. T., et al. KLYP956 Is a Non-Imidazole-Based Orally Active Inhibitor of Nitric-Oxide Synthase Dimerization. Mol. Pharmacol. 2009, 76 (1), 153-162. (Table 1 data) View Source
